molecular formula C15H23N3O B14960253 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide

3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide

Cat. No.: B14960253
M. Wt: 261.36 g/mol
InChI Key: UMLQHDBFEPWBSW-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide moiety, which is further substituted with a 4,6-dimethylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic or basic conditions.

    Substitution Reactions: The 4,6-dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted pyrimidine with cyclohexylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness can impart distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C15H23N3O/c1-11-10-12(2)17-15(16-11)18-14(19)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,16,17,18,19)

InChI Key

UMLQHDBFEPWBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CCC2CCCCC2)C

Origin of Product

United States

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